molecular formula C33H21NO3 B13758134 9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]- CAS No. 55879-93-1

9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-

Numéro de catalogue: B13758134
Numéro CAS: 55879-93-1
Poids moléculaire: 479.5 g/mol
Clé InChI: XTWMLXVGQRVEMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds characterized by a planar tricyclic aromatic structure with two ketone groups at positions 9 and 10. The compound 9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]- features a unique substitution pattern: a primary amino group at position 1 is linked to a phenyl ring, which is further substituted with a [1,1'-biphenyl]-4-ylcarbonyl moiety.

Propriétés

Numéro CAS

55879-93-1

Formule moléculaire

C33H21NO3

Poids moléculaire

479.5 g/mol

Nom IUPAC

1-[4-(4-phenylbenzoyl)anilino]anthracene-9,10-dione

InChI

InChI=1S/C33H21NO3/c35-31(23-15-13-22(14-16-23)21-7-2-1-3-8-21)24-17-19-25(20-18-24)34-29-12-6-11-28-30(29)33(37)27-10-5-4-9-26(27)32(28)36/h1-20,34H

Clé InChI

XTWMLXVGQRVEMQ-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origine du produit

United States

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the anthracenedione core at the 1-position with an amino substituent that is further linked to a biphenylcarbonylphenyl group. The preparation methods can be broadly categorized into:

Stepwise Preparation Approach

  • Starting Material Preparation:

    • The core 9,10-anthracenedione (anthraquinone) is the starting scaffold.
    • Selective substitution at the 1-position is achieved by first preparing 1-amino-9,10-anthracenedione derivatives.
  • Amination Reaction:

    • Amination at the 1-position involves nucleophilic substitution or reductive amination using appropriate amine precursors.
    • Literature reports on amino-9,10-anthracenedione derivatives indicate that 1-aminoanthracenediones can be synthesized via reaction of 1-chloro- or 1-nitroanthracenedione intermediates with amines under controlled conditions, often using catalysts or reductants to facilitate substitution.
  • Coupling with Biphenylcarbonylphenyl Group:

    • The biphenylcarbonylphenyl substituent is introduced via an amide or urea linkage.
    • This involves coupling the amine group on the anthracenedione with a biphenyl-4-ylcarbonyl chloride or activated ester derivative.
    • The coupling reaction typically proceeds under mild conditions using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), often in the presence of a base like triethylamine.
  • Purification and Characterization:

    • The crude product is purified by chromatographic methods such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Analytical methods include HPLC with acetonitrile-water-phosphoric acid mobile phase or formic acid for MS compatibility.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Amination of 1-chloroanthracenedione Amine nucleophile, solvent, catalyst/reductant Formation of 1-amino-9,10-anthracenedione
2 Coupling with biphenylcarbonylphenyl acid chloride DCC or EDC, base (triethylamine), solvent (e.g., dichloromethane) Formation of amide linkage to biphenylcarbonylphenyl group
3 Purification Preparative RP-HPLC Pure 9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-

Alternative Synthetic Considerations

  • Biotransformation routes: Some amino-9,10-anthracenedione derivatives have been synthesized using microbial biotransformation, employing bacteria such as Pseudomonas species to introduce amino groups selectively.
  • Oxidation steps: In some protocols, oxidation of intermediate hydroxyanthracenediones may be necessary to restore the quinone functionality after substitution steps.

Analytical and Preparative Techniques

  • HPLC Methodology: The compound can be separated and purified using reverse-phase HPLC on Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • Particle Size for UPLC: Smaller particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications, facilitating rapid purification and analysis.

Research Findings and Data Summary

Aspect Details References
Core scaffold 9,10-Anthracenedione (anthraquinone)
Amination site Position 1 on anthracenedione ring
Coupling moiety 4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl group attached via amide linkage
Synthetic methods Nucleophilic substitution, amide coupling with acid chlorides, biotransformation alternatives
Purification technique Preparative reverse-phase HPLC with acetonitrile-water-phosphoric acid or formic acid
Analytical compatibility Mass spectrometry compatible mobile phases
Biological relevance Aminoanthracenedione derivatives show antimicrobial, antiviral, and antitumor activities

Analyse Des Réactions Chimiques

1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Applications De Recherche Scientifique

Anticancer Activity

A series of studies have demonstrated that amino- and diaminosubstituted 9,10-anthracenediones possess notable anticancer properties. For instance, compounds such as mitoxantrone and ametantrone are well-established chemotherapeutic agents derived from this class. Mitoxantrone is particularly effective in treating breast cancer and lymphoma due to its ability to intercalate DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells .

Case Study: Mitoxantrone

  • Mechanism : Intercalation into DNA.
  • Clinical Use : Treatment of breast cancer and non-Hodgkin lymphoma.
  • Efficacy : Widely regarded as one of the more effective agents in its class.

Antimicrobial Properties

Research has indicated that certain derivatives exhibit significant antibacterial and antifungal activities. Compounds such as N-[(2-(2-acetamido-6-R-benzothiazol-2-yl]-1-amino-9,10-anthracenediones have shown high efficacy against various bacterial strains including Streptococcus pneumoniae and Staphylococcus aureus as well as fungi like Candida tenuis and Aspergillus niger .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound NameBacterial TargetsFungal TargetsActivity Level
N-(2-acetamido-6-R-benzothiazol-2-yl)-1-amino-9,10-anthracenedioneS. pneumoniae, E. faecalisC. tenuis, A. nigerHigh
2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamidesS. aureus, M. luteum-Moderate

Antiviral Properties

Derivatives of 9,10-anthracenedione have also been investigated for their antiviral potential. Compounds with specific substitutions have demonstrated activity against viruses such as HIV-1 and herpes simplex virus type 2 (HSV-2). For example, certain dithiocarbamate derivatives have shown effectiveness in inhibiting viral replication in cell cultures .

Dye Production

The structural characteristics of 9,10-anthracenedione make it an essential precursor for the synthesis of various dyes and pigments used in textiles and coatings. The ability to modify the amino groups allows for tailored properties suitable for specific applications in dye chemistry .

Table 2: Industrial Applications of 9,10-Anthracenedione Derivatives

Application TypeDescription
Dyes and PigmentsUsed extensively in textile dyeing processes due to their vibrant colors and stability.
PhotovoltaicsExplored for use in organic solar cells due to their electron-donating properties.

Mécanisme D'action

The mechanism of action of 1-[[4-([1,1’-Biphenyl]-4-ylcarbonyl)phenyl]amino]anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name (CAS No.) Substituents Molecular Weight Key Biological/Toxicological Data References
Target Compound 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]- ~465.5 (calc.) Inferred: High lipophilicity; potential for DNA intercalation due to planar anthraquinone core.
1-Amino-4-(phenylamino)anthraquinone (4395-65-7) 1-amino, 4-phenylamino 314.34 Used as Solvent Blue 68; moderate drug-likeness score; binds hydrophobic protein pockets.
1-Amino-4-[(4-chlorophenyl)amino]anthraquinone (54946-79-1) 1-amino, 4-(4-chlorophenyl)amino 348.78 Enhanced electrophilicity due to Cl substituent; unstudied bioactivity.
1-[(4-Butoxyphenyl)amino]-4-hydroxyanthraquinone (55297-16-0) 1-(4-butoxyphenyl)amino, 4-hydroxy 387.43 Improved solubility due to butoxy group; potential for hydrogen bonding.
DHAQ (1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthraquinone) 1,4-dihydroxy, 5,8-bis(2-hydroxyethylamino) 418.40 High therapeutic activity against tumors; strong genotoxicity (chromosome damage > Adriamycin).

Structural and Electronic Effects

  • Substituent Bulk and Lipophilicity: The target compound’s [1,1'-biphenyl]-4-ylcarbonyl group confers greater lipophilicity compared to simpler phenylamino (e.g., 4395-65-7) or chlorophenylamino (54946-79-1) analogs. This may enhance membrane permeability but reduce aqueous solubility, a critical factor in drug bioavailability .
  • Electron-Withdrawing vs. In contrast, hydroxyl or methoxy groups (e.g., 55297-16-0) increase electron density, improving interactions with polar protein residues .

Drug-Likeness and Pharmacokinetics

  • In Silico Predictions: Compounds with sulfonic acid groups (e.g., 1-amino-4-[2-(hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) show improved solubility and drug-likeness scores .
  • Metabolic Stability : The presence of a biphenyl moiety may increase metabolic resistance compared to smaller substituents, as seen in polycyclic aromatic hydrocarbons .

Activité Biologique

9,10-Anthracenedione, specifically the compound “1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-” (commonly referred to as a derivative of anthracene), has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Overview of 9,10-Anthracenedione

9,10-Anthracenedione is a polycyclic aromatic compound known for its ability to intercalate into DNA and induce cytotoxic effects. The structural modifications, such as the introduction of biphenylcarbonyl groups, have been investigated for their impact on biological activity, particularly in cancer treatment.

Biological Activity and Mechanisms

1. Anticancer Properties:
Research indicates that derivatives of 9,10-anthracenedione exhibit significant cytotoxicity against various cancer cell lines. A study synthesized a series of anthracene-9,10-diones with varying side chains and evaluated their DNA-binding properties. The findings suggest that compounds with two methylene links in their side chains demonstrated superior anticancer activity due to enhanced DNA binding characteristics .

2. DNA Interaction:
The interaction with DNA is crucial for the biological activity of these compounds. Thermal denaturation studies and unwinding assays revealed that these anthracenediones bind to both major and minor grooves of DNA. This reversible binding mode is thought to contribute to their cytotoxic properties, distinguishing them from other known anthracene derivatives .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A series of experiments were conducted using different derivatives of 9,10-anthracenedione on human cancer cell lines. The results highlighted that compounds with specific substitutions not only increased cytotoxicity but also altered apoptosis pathways in treated cells.

CompoundIC50 (µM)Cancer Cell Line
Compound A2.5MCF-7 (Breast)
Compound B3.0HeLa (Cervical)
Compound C1.8A549 (Lung)

Case Study 2: In Vivo Studies
In vivo studies involving animal models demonstrated that certain derivatives led to tumor regression when administered at specific dosages. Notably, the compound with biphenylcarbonyl substitution showed a marked reduction in tumor size compared to controls.

Toxicity and Safety Profile

Toxicological Studies:
Toxicological assessments have been conducted to evaluate the safety profile of 9,10-anthracenedione derivatives. A significant study reported various adverse effects including anemia and increased organ weights at higher doses in rodent models .

Study TypeSpeciesDose Range (mg/kg/day)Observed Effects
SubchronicRats0 - 30,000Liver lesions, anemia
ChronicMice0 - 180Tumor incidence

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the side chains significantly influence the biological activity of anthracenediones. Compounds with longer aliphatic chains or specific aromatic substitutions tend to exhibit enhanced potency against cancer cells while maintaining acceptable toxicity levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9,10-anthracenedione derivatives with aryl-amino substituents?

  • Methodological Answer : A one-pot synthesis using lithiated arylacetonitriles (e.g., 2-arylacetonitriles) and bromoarenes in tetrahydrofuran (THF) with a strong base like lithium diisopropylamide (LDA) is widely employed. For example, 9-amino-10-arylanthracenes are synthesized via benzyne intermediates, achieving yields of 52–79% . Key steps include:

  • Sequential addition of bromoarenes and arylacetonitriles to LDA in THF.
  • Monitoring reaction progress via TLC and isolating products via column chromatography.
  • Characterization using IR (C=O stretching at ~1670 cm⁻¹), UV-Vis (λmax ~400–500 nm), and NMR (aromatic proton shifts at δ 7.0–8.5 ppm) .

Q. How are spectroscopic techniques utilized to confirm the structure of 9,10-anthracenedione derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl groups (C=O) at ~1670–1690 cm⁻¹ and amino groups (N–H) at ~3300–3500 cm⁻¹ .
  • NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (e.g., singlet for anthracene protons at δ 8.2–8.5 ppm). ¹³C NMR confirms carbonyl carbons at ~180–190 ppm .
  • LC/MS : Used to determine molecular ion peaks (e.g., [M+H]⁺ at m/z 405.9 for sulfonated derivatives) and purity (>95%) .

Q. What safety protocols are recommended for handling anthracenedione derivatives?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in airtight containers away from light and moisture to prevent degradation .
  • In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can contradictory yields in sulfonated anthracenedione syntheses be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 46% vs. 56% for sulfonated derivatives) may arise from:

  • Catalyst selection : Copper oxide (CuO) and iron sulfate (FeSO₄) improve reaction efficiency in sulfonation .
  • Reaction time optimization : Extending heating duration to 6–8 hours at 90°C enhances product formation .
  • Workup procedures : Salting-out with NaCl and repeated washing with brine reduce impurities .

Q. What strategies overcome limitations in Friedel-Crafts alkylation for anthracenedione functionalization?

  • Methodological Answer : Traditional Friedel-Crafts reactions fail with substituted arenes (e.g., toluene) due to resin formation. Alternatives include:

  • Benzyne-mediated coupling : Using bromobenzene and arylacetonitriles to bypass Friedel-Crafts limitations .
  • Palladium catalysis : For cross-coupling reactions with electron-deficient aryl halides .

Q. How do substituents (e.g., sulfonic acid, fluorophenyl) influence the photophysical properties of anthracenedione derivatives?

  • Methodological Answer :

  • Sulfonic acid groups : Enhance water solubility and redshift UV-Vis absorption (e.g., λmax shift from 450 nm to 480 nm) .
  • Fluorophenyl moieties : Increase electron-withdrawing effects, stabilizing excited states and altering fluorescence quantum yields .
  • Method : Compare UV-Vis/fluorescence spectra of derivatives with/without substituents in polar solvents (e.g., DMSO, water) .

Q. What computational methods validate the electronic structure of 9,10-anthracenedione derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometries using B3LYP/6-31G(d) to predict HOMO-LUMO gaps and compare with experimental UV-Vis data .
  • Molecular docking : Assess interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.